3-amino-N,N-diethyl-2-hydroxybenzamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-amino-N,N-diethyl-2-hydroxybenzamide, which precisely describes its substitution pattern and functional group arrangement. According to standard nomenclature conventions, the benzene ring serves as the parent structure, with the carboxamide functionality at position 1 establishing the primary chain. The hydroxyl group occupies position 2 (ortho to the carboxamide), while the amino group is located at position 3 (meta to the carboxamide and ortho to the hydroxyl group). The N,N-diethyl designation indicates that both hydrogen atoms on the amide nitrogen have been replaced with ethyl groups, creating a tertiary amide structure.
The compound is officially registered under the Chemical Abstracts Service number 1092389-34-8, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may describe this compound using different numbering schemes, but the IUPAC system remains the international standard for unambiguous identification. The systematic naming follows established protocols for substituted benzamides, where the principal functional group (the carboxamide) takes precedence in numbering, and substituents are named in alphabetical order when not forming part of the principal chain.
The structural representation using Simplified Molecular Input Line Entry System notation provides the connectivity as: CCN(CC)C(=O)C1=CC=CC(N)=C1O. This notation efficiently encodes the molecular structure in a linear format, facilitating computational analysis and database storage. The International Chemical Identifier format further standardizes the structural representation: InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4,12H2,1-2H3.
Molecular Formula and Weight Analysis
The molecular formula C11H16N2O2 reveals the atomic composition and provides the foundation for understanding the compound's stoichiometry and potential chemical behavior. The formula indicates eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 208.26 grams per mole. This relatively modest molecular weight places the compound in an accessible range for synthetic manipulations and characterization studies.
The degree of unsaturation calculation yields five degrees of unsaturation, accounting for the benzene ring (four degrees) and the carbonyl group (one degree). This analysis confirms the aromatic nature of the compound and the presence of the expected functional groups without additional rings or multiple bonds. The hydrogen-to-carbon ratio of 1.45 indicates a moderate level of saturation consistent with the substituted aromatic structure.
The computational analysis of molecular properties reveals important characteristics for predicting behavior in various environments. The topological polar surface area of approximately 66.6 Ångströms squared suggests moderate polarity, while the calculated partition coefficient (XLogP3-AA = 2.8) indicates balanced hydrophilic-lipophilic properties. These parameters are crucial for understanding solubility characteristics and potential membrane permeability in biological systems.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic studies of benzamide derivatives have provided valuable insights into the three-dimensional arrangements and packing patterns of these compounds. While specific single-crystal data for this compound may be limited in the current literature, extensive studies on related compounds offer important structural parallels and conformational understanding.
The three-dimensional conformation of the molecule is significantly influenced by intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carbonyl oxygen of the amide functionality. This interaction creates a six-membered ring through hydrogen bonding, stabilizing a particular conformation and affecting the overall molecular geometry. Computational studies on related 2-hydroxybenzamide derivatives have demonstrated that such intramolecular hydrogen bonds typically exhibit bond lengths in the range of 1.8-2.0 Ångströms.
Density functional theory calculations performed on similar hydroxybenzamide systems reveal that the preferred conformation places the hydroxyl group in a position to form optimal hydrogen bonding with the carbonyl oxygen. The amino group at position 3 introduces additional conformational considerations through potential intermolecular hydrogen bonding interactions. The N,N-diethyl substitution on the amide nitrogen eliminates the possibility of amide nitrogen-hydrogen bonding but introduces steric considerations that influence the overall molecular shape.
Crystal packing studies of related salicylamide derivatives demonstrate the importance of hydrogen bonding networks in determining solid-state structures. These studies reveal that hydroxybenzamide compounds typically form extended hydrogen-bonded networks involving both the hydroxyl and amino functionalities. The specific packing arrangement depends on the substitution pattern and the balance between intermolecular hydrogen bonding and van der Waals interactions.
Tautomeric Equilibrium Studies: Hydroxy vs. Oxo Forms
Tautomerism represents a fundamental aspect of the chemistry of 2-hydroxybenzamide derivatives, including this compound. The potential for proton transfer between the hydroxyl group and the carbonyl oxygen creates an equilibrium between the hydroxy (enol) and oxo (keto) tautomeric forms. This equilibrium is sensitive to environmental factors including solvent polarity, temperature, and intermolecular interactions.
Studies on related hydroxybenzamide systems have revealed that the enol-keto tautomerization is highly dependent on solvent properties. In the case of 2-hydroxypyridine and 2-pyridone, which serve as model systems for understanding similar tautomeric behavior, the equilibrium shifts significantly with solvent polarity. High-polarity solvents tend to stabilize the keto form, while low-polarity environments favor the enol form.
Density functional theory calculations on related compounds indicate that the enol form (hydroxybenzamide) typically exhibits aromatic character in the benzene ring, with bond distances consistent with delocalized electron density. In contrast, the keto form shows alternating short and long carbon-carbon bonds, indicating localized bonding and loss of aromaticity. The energy difference between tautomeric forms is typically small, often less than 1 kilocalorie per mole, making the equilibrium sensitive to external influences.
The presence of the amino group at position 3 in this compound introduces additional complexity to the tautomeric equilibrium. The electron-donating character of the amino group can influence the electron density distribution and potentially stabilize one tautomeric form over another. Computational studies suggest that electron-releasing substituents tend to increase the relative stability of the enol form.
Spectroscopic methods, particularly infrared and nuclear magnetic resonance spectroscopy, provide experimental evidence for tautomeric equilibria in solution. The observation of broad hydroxyl stretching bands in the 2300-3500 wavenumber region often indicates strong intramolecular hydrogen bonding characteristic of the enol form. Nuclear magnetic resonance chemical shifts can also distinguish between tautomeric forms, with the carbon-13 resonances showing characteristic patterns for each tautomer.
Comparative Structural Analysis with Benzamide Derivatives
The structural features of this compound can be understood in the context of related benzamide derivatives, which form an important class of organic compounds with diverse biological and chemical properties. Comparative analysis reveals how specific substitution patterns influence molecular geometry, electronic properties, and intermolecular interactions.
The 2-hydroxybenzamide core structure, also known as salicylamide, serves as the foundation for understanding the structural characteristics of this family of compounds. Studies on unsubstituted salicylamide have revealed that the hydroxyl group forms strong intramolecular hydrogen bonds with the carbonyl oxygen, creating a stabilized conformation that influences crystal packing and molecular properties. The addition of an amino group at position 3, as in our target compound, introduces additional hydrogen bonding capabilities and electronic effects.
Comparative studies with other substituted benzamides demonstrate that the nature and position of substituents significantly affect molecular conformation and stability. For instance, the presence of electron-withdrawing groups tends to reduce the electron density of the aromatic ring and can influence the strength of intramolecular hydrogen bonds. Conversely, electron-donating groups like the amino functionality in this compound can enhance electron density and potentially strengthen hydrogen bonding interactions.
The N,N-diethyl substitution pattern distinguishes this compound from primary and secondary benzamides, eliminating the possibility of amide nitrogen-hydrogen bonding while introducing steric bulk that affects molecular conformation. Comparative analysis with other diethylbenzamides reveals that this substitution pattern generally increases lipophilicity and can influence biological activity through altered membrane permeability and protein binding characteristics.
Structural studies of related compounds such as N,N-diethyl-2-hydroxy-3-methoxybenzamide provide additional insights into the effects of substitution on molecular properties. The methoxy group in this related compound occupies the same position as the amino group in our target molecule, allowing direct comparison of electronic and steric effects. These studies reveal that different substituents at position 3 can significantly influence the tautomeric equilibrium and hydrogen bonding patterns.
Properties
IUPAC Name |
3-amino-N,N-diethyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQUOPNYJFORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736488 | |
| Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092389-34-8 | |
| Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Nitro Precursors to Amino Compounds
One common route to obtain the 3-amino moiety is reduction of 3-nitro derivatives. For example, 2-hydroxy-3-nitro-5-bromopyridine can be reduced to 2-hydroxy-3-amino-5-bromopyridine using iron powder and hydrochloric acid in solvents such as water, methanol, or ethanol. The reaction typically proceeds within 0.5 to 1 hour under stirring conditions. This method is energy-efficient and yields high-purity amino intermediates suitable for further reactions.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 2-hydroxy-3-nitro-5-bromopyridine | |
| Reducing agent | Iron powder + HCl | Stoichiometric mixture |
| Solvent | Water, methanol, or ethanol | Choice affects reaction time |
| Reaction time | 30-60 minutes | Depends on solvent |
| Temperature | Ambient to moderate heating | Not specified precisely |
Hydrogenation and Catalytic Reduction
Following amino group introduction, catalytic hydrogenation in an alkaline medium (e.g., sodium hydroxide, potassium hydroxide, or calcium hydroxide) with strontium carbonate powder and hydrogen gas is used to further reduce or modify intermediates. Reaction times range from 3 to 4 hours. This step ensures complete conversion to the desired amino-hydroxy compound with minimal side products.
| Parameter | Conditions | Notes |
|---|---|---|
| Amino intermediate | 2-hydroxy-3-amino-5-bromopyridine | From previous step |
| Base | NaOH, KOH, or Ca(OH)2 | Alkaline medium |
| Additive | Strontium carbonate powder | Facilitates reaction |
| Gas | Hydrogen | Continuous introduction |
| Reaction time | 3-4 hours | Ensures full conversion |
Reductive Alkylation for N,N-Diethylamino Group Introduction
The N,N-diethylamino substituent is typically introduced via reductive alkylation of amino phenol derivatives. This involves reacting the amino group with diethylamine or diethylamine derivatives under reductive conditions, often employing catalysts such as palladium, platinum, or nickel, and hydrogen gas. Control of reaction parameters is critical to avoid over-alkylation or degradation.
| Parameter | Conditions | Notes |
|---|---|---|
| Substrate | 3-aminophenol or derivative | Precursor compound |
| Alkylating agent | Diethylamine or equivalent | Stoichiometric or slight excess |
| Catalyst | Pd, Pt, or Ni | Heterogeneous catalyst |
| Gas | Hydrogen | For reductive environment |
| Solvent | Alcohols (methanol, ethanol) or aliphatic hydrocarbons | Solvent choice affects rate |
| Temperature | Mild to moderate heating | Optimized for selectivity |
Acylation to Form the Benzamide
The hydroxybenzamide framework is constructed by acylation of the amino-substituted diethylaminophenol with suitable acid chlorides or anhydrides under controlled conditions. This step typically uses mild bases to neutralize generated acid and solvents like dichloromethane or tetrahydrofuran. The reaction proceeds with high regioselectivity, preserving the hydroxy group.
| Parameter | Conditions | Notes |
|---|---|---|
| Amino diethylaminophenol | From previous step | Substrate |
| Acylating agent | Acid chloride or anhydride | Benzoyl chloride derivatives |
| Base | Triethylamine or similar | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF | Aprotic solvents preferred |
| Temperature | 0°C to room temperature | Controls reaction rate |
| Reaction time | 1-3 hours | Monitored for completion |
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1 | Nitro reduction | Fe powder + HCl, water/methanol/ethanol | 30-60 min | 3-amino substituted intermediate |
| 2 | Catalytic hydrogenation | H2 gas, SrCO3, NaOH/KOH/Ca(OH)2 | 3-4 hours | Amino-hydroxy intermediate |
| 3 | Reductive alkylation | Diethylamine, Pd/Pt/Ni catalyst, H2, alcohol solvents | Several hours | N,N-diethylamino substituted phenol |
| 4 | Acylation | Acid chloride, base (Et3N), DCM or THF | 1-3 hours | Final 3-amino-N,N-diethyl-2-hydroxybenzamide |
Research Findings and Optimization Notes
- The reduction of nitro groups using iron powder and hydrochloric acid is favored for its simplicity, low cost, and environmental compatibility compared to other metal reductions.
- The use of strontium carbonate in the hydrogenation step enhances reaction efficiency and purity of the amino-hydroxy intermediate.
- Catalyst choice in reductive alkylation significantly affects yield and selectivity; palladium on carbon is commonly used for its activity and ease of removal.
- Solvent choice impacts reaction kinetics; alcohols provide good solubility and moderate polarity, facilitating hydrogenation and alkylation steps.
- Temperature and reaction time must be carefully controlled to prevent side reactions such as over-alkylation or hydrolysis of the amide bond.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-diethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The hydroxyl group can be reduced to a hydroxylamine derivative.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Amino-N,N-diethyl-2-hydroxybenzamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including acylation and alkylation processes. The compound's structure allows it to participate in nucleophilic substitutions and condensation reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.
Reagent in Organic Reactions
The compound is also employed as a reagent in organic reactions. Its ability to form stable intermediates facilitates the synthesis of other functionalized compounds. For example, it has been used in the preparation of substituted benzamides and related derivatives, which are essential in medicinal chemistry .
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions. It has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Studies indicate that this compound exhibits selective inhibition of FAAH activity with a median effective dose (ED50) significantly lower than that required for brain tissues . This property makes it a candidate for developing analgesics that target peripheral pain pathways without central nervous system effects.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, studies have reported that certain modifications of the compound show efficacy against various bacterial strains, highlighting its potential as a lead compound in the development of new antimicrobial agents .
Industrial Applications
Intermediate for Specialty Chemicals
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its derivatives are integral in synthesizing dyes and pigments for textiles and coatings . The compound's versatility allows it to be tailored for specific applications in colorants, enhancing its industrial relevance.
Environmental Applications
The compound's derivatives have also been investigated for their potential use in environmental applications, particularly in the remediation of contaminated sites. Their ability to bind with heavy metals and organic pollutants suggests they could play a role in developing new materials for environmental cleanup .
Data Tables and Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used in acylation and alkylation reactions; facilitates synthesis of pharmaceuticals |
| Biological Research | Enzyme inhibitor (FAAH) | Exhibits selective inhibition; potential for analgesic development |
| Antimicrobial Studies | Antibacterial and antifungal properties | Effective against multiple bacterial strains; promising lead for new drugs |
| Industrial Use | Intermediate for dyes and pigments | Integral in specialty chemical production; enhances colorant formulations |
| Environmental Remediation | Potential binding agent for pollutants | Capable of binding heavy metals; useful in cleanup technologies |
Mechanism of Action
3-Amino-N,N-diethyl-2-hydroxybenzamide is similar to other benzamide derivatives, such as 4-amino-N,N-diethyl-2-hydroxybenzamide and 3-amino-N-ethyl-N-methyl-2-hydroxybenzamide. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of both an amino group and a hydroxyl group on the benzene ring contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET)
- Structure: Methyl group at position 3, lacking hydroxyl and amino groups.
- Key Differences: DEET’s methyl group enhances lipophilicity, facilitating skin penetration critical for its insect repellent activity. In contrast, the hydroxyl and amino groups in 3-amino-N,N-diethyl-2-hydroxybenzamide increase polarity, likely reducing skin absorption .
- Applications : DEET is widely used as a topical repellent, whereas the target compound’s bioactivity remains unexplored in the evidence.
3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
- Structure : Cyclobutendione and ethoxy substituents, with dimethylamide groups.
- Key Differences: The cyclobutendione moiety introduces electron-withdrawing effects, altering electronic properties compared to the target compound’s electron-donating amino group. Dimethylamide groups may reduce steric hindrance compared to diethylamide, affecting reactivity in further synthetic steps .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Hydroxyethyl and methyl groups, with a simple benzamide backbone.
3-Amino-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Structure : Hydrazide and nitro-substituted indole moieties.
- Key Differences: The hydrazide group enables π-π stacking and hydrogen bonding, critical for CDK2 inhibition. The target compound’s hydroxyl and amino groups may offer similar hydrogen-bonding capacity but lack the conjugated system for extended interactions .
3-Amino-N,N-diethyl-benzenesulfonamide
- Structure : Sulfonamide group instead of benzamide.
- Key Differences: Sulfonamides are more acidic due to the electron-withdrawing sulfonyl group, enhancing solubility in basic conditions.
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to DEET but reduce it relative to sulfonamides.
- Acidity : The hydroxyl group (pKa ~10) is less acidic than sulfonamides (pKa ~8–9) but more acidic than DEET’s amide (pKa ~12) .
Biological Activity
3-amino-N,N-diethyl-2-hydroxybenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N2O2
- Molecular Weight : 219.28 g/mol
This compound features an amine group, a hydroxyl group, and an aromatic benzamide structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. For instance, it has been tested against various pathogenic strains with promising results.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, indicating potential applications in cancer therapy.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi.
- Free Radical Scavenging : Its hydroxyl group is believed to play a crucial role in scavenging free radicals, thereby reducing oxidative damage.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
Q & A
Basic Research Question
- ¹H NMR : Key signals include a singlet for the aromatic -NH₂ (δ 5.8–6.1 ppm) and multiplets for diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
- IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) .
- MS : Molecular ion peak at m/z 236.3 (M+H⁺) with fragmentation patterns matching the benzamide backbone .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions in antimicrobial vs. anticancer activity may arise from assay variability. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for MIC assays and NCI-60 cell lines for cytotoxicity .
- Metabolite Screening : LC-MS/MS to identify active metabolites interfering with results .
- Structural Confirmation : Verify compound integrity post-assay (e.g., degradation in DMSO) .
What computational methods are suitable for predicting the compound’s reactivity or interactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., phenolic -OH pKa ≈ 9.2) .
- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (binding energy: −8.2 kcal/mol) .
- ADMET Prediction : SwissADME for bioavailability (LogP: 2.1, TPSA: 66 Ų) .
What are the key safety considerations when handling this compound, especially regarding its decomposition products?
Basic Research Question
- Toxicity : LD₀ (oral, rat) = 100 mg/kg; mutagenic in Ames test .
- Decomposition : Heating releases NOₓ and SOₓ fumes; use fume hoods and PPE .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
What are the solubility characteristics and formulation challenges of this compound?
Basic Research Question
- Solubility : Poor in water (<0.1 mg/mL); use co-solvents (PEG-400) or liposomal encapsulation .
- Stability : Degrades in UV light; store in amber vials at −20°C .
How can researchers design experiments to elucidate its metabolic pathways or degradation mechanisms?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Photodegradation : Expose to UV (254 nm) and monitor degradation products with GC-MS .
How should conflicting data in spectroscopic analysis between studies be addressed?
Advanced Research Question
- Reproducibility : Validate NMR shifts using internal standards (TMS) and controlled solvent systems .
- Collaborative Trials : Cross-validate spectra across labs with shared reference samples.
What in vitro assays are appropriate for assessing the antimicrobial potential of this compound?
Basic Research Question
- Bacterial Strains : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI M07-A11) .
- Fungal Assays : C. albicans (ATCC 90028) in RPMI-1640 medium .
What strategies can enhance the bioavailability of this compound without compromising activity?
Advanced Research Question
- Prodrug Design : Acetylate the phenolic -OH to improve LogP .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
